molecular formula C10H5F3OS B2437756 Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)- CAS No. 908566-20-1

Benzo[b]thiophene-2-carboxaldehyde, 4-(trifluoromethyl)-

Cat. No.: B2437756
CAS No.: 908566-20-1
M. Wt: 230.2
InChI Key: VCHLKWCXMAPNFU-UHFFFAOYSA-N
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Description

Benzo[b]thiophene-2-carboxaldehyde is an organosulfur compound . It is a fused solid that appears white to pale cream to cream to yellow to brown . It is also known as Thianaphthene-2-carboxaldehyde .


Synthesis Analysis

The synthesis of Benzo[b]thiophene-2-carboxaldehyde involves the preparation of the corresponding vinyl benzyl ether using Julia olefination .


Molecular Structure Analysis

The molecular structure of Benzo[b]thiophene-2-carboxaldehyde is represented by the empirical formula C9H6OS . The SMILES string representation is O=Cc1cc2ccccc2s1 .


Physical And Chemical Properties Analysis

Benzo[b]thiophene-2-carboxaldehyde has a molecular weight of 162.21 . It is a fused solid with a melting point range of 28.0-38.0°C . Another source mentions a melting point range of 32-36°C .

Scientific Research Applications

  • Synthetic Chemistry : Benzo[b]thiophene-2-carboxaldehyde is used in synthetic chemistry, particularly in the synthesis of trans-diarylethenes, [1]benzo[2,3-h]isoquinoline, and related compounds. It undergoes condensation reactions with various reagents, leading to diverse products (Klemm, Severns, & Wynberg, 1991).

  • Preparation and Reactivity : Benzo[b]thiophene derivatives, including the 3-carboxaldehyde variant, have been reported for their preparation methods and reactivity in various chemical reactions, such as oxidation, reduction, and condensation reactions (Campaigne & Neiss, 1966).

  • Medicinal Chemistry : This compound is significant in medicinal chemistry due to its incorporation in molecules with various pharmacological properties. Derivatives of benzo[b]thiophene, including those starting from 3-chlorobenzo[b]thiophene-2-carboxyl chloride, have shown promising antibacterial, antifungal, and anti-inflammatory activities (Isloor, Kalluraya, & Sridhar Pai, 2010).

  • Antimicrobial Research : Benzo[b]thiophene acylhydrazones have been synthesized and evaluated for their antimicrobial properties, particularly against multidrug-resistant Staphylococcus aureus. This highlights the potential of benzo[b]thiophene derivatives in addressing antimicrobial resistance (Barbier et al., 2022).

  • Organic Photoelectric and Semiconductor Applications : Benzo[b]thiophene derivatives are also used in fields like organic photoelectric materials and semiconductors. They serve as building blocks or intermediates for synthesizing pharmaceutically important molecules (Duc, 2020).

  • Selective Estrogen Receptor Modulators : Some benzo[b]thiophene derivatives are important for their role as selective estrogen receptor modulators. Methods for their synthesis have been developed, highlighting their significance in pharmaceutical applications (David et al., 2005).

  • Fluorescence and Heterocyclic Synthesis : Benzo[b]thiophene-5,6-dicarboxaldehyde has been used in heterocyclic synthesis and for the fluorescence determination of amino acids, demonstrating its utility in analytical chemistry (El‐Borai & Rizk, 2009).

Safety and Hazards

The safety information available suggests that personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound . It is classified as a combustible solid .

Properties

IUPAC Name

4-(trifluoromethyl)-1-benzothiophene-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F3OS/c11-10(12,13)8-2-1-3-9-7(8)4-6(5-14)15-9/h1-5H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VCHLKWCXMAPNFU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C=C(SC2=C1)C=O)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

230.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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